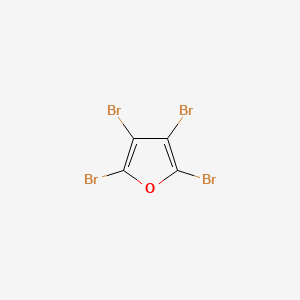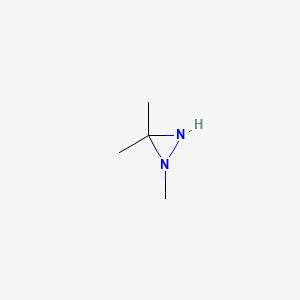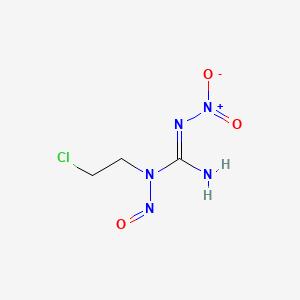
Guanidine, N-(2-chloroethyl)-N'-nitro-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- is a compound that belongs to the class of guanidines. Guanidines are known for their significant roles in various biological processes and their applications in pharmaceuticals, organocatalysis, and as precursors for the synthesis of heterocycles
Preparation Methods
The synthesis of guanidine derivatives, including N-(2-chloroethyl)-N’-nitro-N-nitroso-guanidine, typically involves the reaction of amines with carbodiimides or thioureas in the presence of activating agents . One-pot synthesis methods have also been developed, utilizing substrates such as N-chlorophthalimide, isocyanides, and amines . These methods provide efficient access to diverse guanidines under mild conditions, with yields up to 81% .
Chemical Reactions Analysis
Guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thiophilic metal salts, Mukaiyama’s reagent, and coupling reagents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted guanidines and related derivatives .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidine derivatives are used as synthetic drugs, biocidal agents, and molecular glues . Additionally, they play crucial roles in the metabolism of living organisms and are used in the development of modern smart materials .
Mechanism of Action
The mechanism of action of guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- involves its interaction with molecular targets and pathways in biological systems. Guanidines exhibit both nucleophilic and electrophilic characters, allowing them to participate in various chemical reactions . The aminal function of guanidine acts as an N-nucleophile in additions to unsaturated compounds, while the imine function plays a role in catalytic systems . Upon protonation, guanidine forms a guanidinium cation, which is stabilized by resonance structures .
Comparison with Similar Compounds
Guanidine, N-(2-chloroethyl)-N’-nitro-N-nitroso- can be compared with other guanidine derivatives, such as N,N’-disubstituted guanidines and S-methylisothioureas . These compounds share similar chemical properties and applications but differ in their specific structures and reactivity.
Properties
CAS No. |
33952-02-2 |
|---|---|
Molecular Formula |
C3H6ClN5O3 |
Molecular Weight |
195.56 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C3H6ClN5O3/c4-1-2-8(7-10)3(5)6-9(11)12/h1-2H2,(H2,5,6) |
InChI Key |
FFEKCHZAPPEOBH-UHFFFAOYSA-N |
Isomeric SMILES |
C(CCl)N(/C(=N/[N+](=O)[O-])/N)N=O |
Canonical SMILES |
C(CCl)N(C(=N[N+](=O)[O-])N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
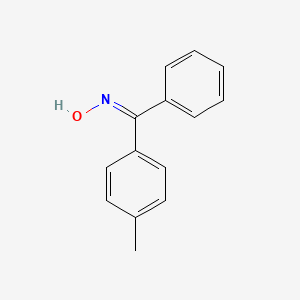

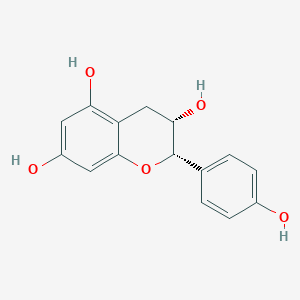
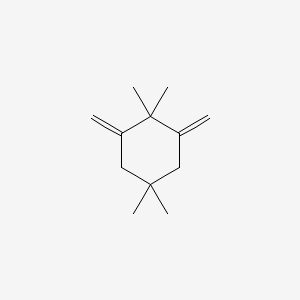
![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)
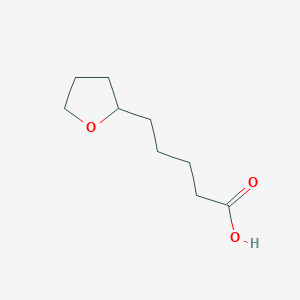

![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)
![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)
![7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14675211.png)
